molecular formula C52H51F12NO5PPdS- B6316034 JackiePhos Pd G3 CAS No. 2102544-35-2

JackiePhos Pd G3

Cat. No.: B6316034
CAS No.: 2102544-35-2
M. Wt: 1167.4 g/mol
InChI Key: VUXQLXUMYKLNDY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of JackiePhos Pd G3 is the Stille cross-coupling reaction between organostannane and ary halides . This reaction is a key process in organic synthesis, allowing for the formation of new carbon-carbon bonds.

Mode of Action

This compound acts as a palladium precatalyst . In this role, it facilitates the Stille cross-coupling reaction by coordinating to the palladium center, thereby enhancing its reactivity towards organostannane and ary halides .

Biochemical Pathways

The Stille cross-coupling reaction is a fundamental pathway in organic synthesis. The reaction involves the transfer of an organostannane group to an aryl halide, forming a new carbon-carbon bond. This compound, as a palladium precatalyst, enhances the efficiency of this pathway .

Result of Action

The result of this compound’s action is the efficient formation of new carbon-carbon bonds via the Stille cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals and materials.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of JackiePhos Pd G3 involves facilitating Stille cross-coupling reactions . It may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. More detailed studies are required to fully understand its mechanism of action.

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is likely to interact with enzymes or cofactors involved in Stille cross-coupling reactions, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

JackiePhos Pd G3 is synthesized through a series of chemical reactions involving the coordination of palladium with the ligand JackiePhos. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

JackiePhos Pd G3 is primarily used as a catalyst in various cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

These reactions typically involve the coupling of aryl halides with organometallic reagents under mild conditions. Common reagents used in these reactions include aryl halides, organostannanes, and organoboranes . The major products formed are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

JackiePhos Pd G3 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

JackiePhos Pd G3 is unique due to its high reactivity and stability under various reaction conditions. Similar compounds include:

  • XPhos Pd G3
  • SPhos Pd G3
  • RuPhos Pd G3

These compounds also serve as catalysts in cross-coupling reactions but differ in their ligand structures, which can affect their reactivity and selectivity .

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37F12O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-21H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXQLXUMYKLNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H51F12NO5PPdS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1167.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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